molecular formula C18H16N2O B2425602 (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one CAS No. 1164470-43-2

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one

Cat. No.: B2425602
CAS No.: 1164470-43-2
M. Wt: 276.339
InChI Key: BEHGCPGBNAMRHN-ZHACJKMWSA-N
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Description

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a conjugated system of double bonds and aromatic rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one typically involves the condensation of 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde with 4-methylacetophenone in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer activities. It can interact with biological macromolecules, affecting their function.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one
  • 3-(4-methylphenyl)-2-propen-1-one
  • 2-methylimidazo[1,2-a]pyridine

Uniqueness

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one is unique due to its conjugated system and the presence of both imidazo[1,2-a]pyridine and methylphenyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)-2-propen-1-one, commonly referred to as a derivative of imidazo[1,2-a]pyridine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H16N2OC_{17}H_{16}N_2O and features an imidazo[1,2-a]pyridine core structure. The presence of the methyl and phenyl groups contributes to its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular Weight284.32 g/mol
Chemical FormulaC17H16N2O
IUPAC NameThis compound
SMILESCC(=O)C=C(C)N1C=CC=N1

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. A study highlighted that various imidazo[1,2-a]pyridine compounds exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis ranging from 0.03 to 5 µM, demonstrating their potential as anti-TB agents . The mechanism involves inhibition of bacterial growth through interference with essential metabolic pathways.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have shown promise in anticancer research. They exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, certain derivatives have been identified as effective against breast cancer cells by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity, which is crucial for treating various inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in conditions like arthritis .

The biological activities of this compound are attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Receptor Modulation : It may act on various receptors associated with inflammation and immune responses.
  • DNA Interaction : Some studies indicate that imidazo[1,2-a]pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with drug-resistant tuberculosis, a modified imidazo[1,2-a]pyridine derivative demonstrated superior efficacy compared to standard treatments. The study reported a significant reduction in bacterial load after four weeks of treatment .

Case Study 2: Cancer Treatment

A preclinical study evaluated the anticancer effects of the compound on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through caspase activation . This suggests potential for further development as an anticancer therapeutic agent.

Properties

IUPAC Name

(E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-6-8-15(9-7-13)10-11-16(21)18-14(2)19-17-5-3-4-12-20(17)18/h3-12H,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHGCPGBNAMRHN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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